molecular formula C27H22N2O3S B11323000 N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11323000
M. Wt: 454.5 g/mol
InChI Key: BVVLQAVOXNYWOP-UHFFFAOYSA-N
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Description

N-(5-BENZYL-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzopyran ring, and a carboxamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BENZYL-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a benzylamine derivative, the thiazole ring can be formed through a cyclization reaction with a suitable thiocarbonyl compound.

    Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Coupling Reactions: The thiazole and benzopyran intermediates can be coupled using amide bond formation techniques, often involving reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(5-BENZYL-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the thiazole or benzopyran rings.

    Reduction: Reduction reactions might target the carbonyl group or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery.

    Industry: Possible applications in materials science or as a catalyst.

Mechanism of Action

The mechanism of action of N-(5-BENZYL-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BENZYL-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: can be compared with other thiazole or benzopyran derivatives.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

    Benzopyran Derivatives: Compounds like coumarins or flavonoids.

Uniqueness

The uniqueness of N-(5-BENZYL-1,3-THIAZOL-2-YL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H22N2O3S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C27H22N2O3S/c1-17-7-9-19(10-8-17)24-15-21-14-20(11-12-23(21)26(31)32-24)25(30)29-27-28-16-22(33-27)13-18-5-3-2-4-6-18/h2-12,14,16,24H,13,15H2,1H3,(H,28,29,30)

InChI Key

BVVLQAVOXNYWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=NC=C(S4)CC5=CC=CC=C5)C(=O)O2

Origin of Product

United States

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